molecular formula C13H20BrF2N3O B10961839 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide

Cat. No.: B10961839
M. Wt: 352.22 g/mol
InChI Key: BOKMDDPXEKRUEJ-UHFFFAOYSA-N
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Description

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole precursor, followed by bromination and subsequent acylation to introduce the acetamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom may also play a role in modulating the compound’s reactivity and stability. Detailed studies on its binding interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
  • 4-Bromo-2-difluoromethyl-1-fluorobenzene
  • 3-Bromo-5-fluoro-2,4-dimethylaniline

Uniqueness

Compared to similar compounds, 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N-(1,2,2-TRIMETHYLPROPYL)ACETAMIDE stands out due to its specific substitution pattern on the pyrazole ring and the presence of the acetamide group.

Properties

Molecular Formula

C13H20BrF2N3O

Molecular Weight

352.22 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)acetamide

InChI

InChI=1S/C13H20BrF2N3O/c1-7-10(14)11(12(15)16)18-19(7)6-9(20)17-8(2)13(3,4)5/h8,12H,6H2,1-5H3,(H,17,20)

InChI Key

BOKMDDPXEKRUEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC(C)C(C)(C)C)C(F)F)Br

Origin of Product

United States

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